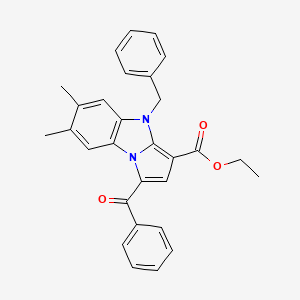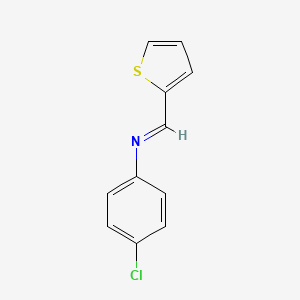![molecular formula C26H23Cl2N5OS B11960418 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、チオエーテル結合、およびアセトヒドラジド部分を含む、その独自の構造的特徴で知られています。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドの合成は、通常、複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、4,5-ビス(4-メチルフェニル)-1,2,4-トリアゾール-3-チオールを適切なアルキル化剤と塩基性条件下で反応させることによって合成されます。
チオエーテルの形成: 次に、トリアゾール-チオール中間体を適切な求電子剤と反応させてチオエーテル結合を形成します。
ヒドラジドの形成: 得られた化合物をさらにヒドラジン水和物と反応させてアセトヒドラジド部分を形成します。
縮合反応: 最後に、アセトヒドラジドを酸性または塩基性条件下で1-(2,4-ジクロロフェニル)エタノンと縮合させて目的の化合物を得ます。
工業生産方法
この化合物の工業生産方法には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、高度な触媒、最適化された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: チオエーテル結合は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: アセトヒドラジド部分は、対応するアミンを形成するために還元することができます。
置換: トリアゾール環は、求核性または求電子性置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: さまざまな置換トリアゾール誘導体。
科学研究への応用
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: 生物学的標的に作用する能力により、抗菌剤、抗真菌剤、および抗がん剤としての可能性が研究されています。
材料科学: この化合物の独自の構造的特徴により、特定の電子または光学特性を持つ新規材料の開発のための候補となっています。
工業化学: 他の複雑な有機分子の合成における中間体として使用できます。
科学的研究の応用
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、医薬品への応用では、活性部位に結合することによって特定の酵素やタンパク質の活性を阻害する可能性があります。トリアゾール環とチオエーテル結合は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性を促進します。
類似の化合物との比較
類似の化合物
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N'-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N'-[(E)-(4-エトキシフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}-N’-[(E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドの独自性は、異なる化学反応性と生物学的活性を付与する構造的特徴の特定の組み合わせにあります。その構造に電子供与基と電子求引基の両方が存在することで、さまざまな分子標的と多様な相互作用が可能になり、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
特性
分子式 |
C26H23Cl2N5OS |
|---|---|
分子量 |
524.5 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5OS/c1-16-4-8-19(9-5-16)25-31-32-26(33(25)21-11-6-17(2)7-12-21)35-15-24(34)30-29-18(3)22-13-10-20(27)14-23(22)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-18+ |
InChIキー |
AYADTMJMACQLHL-RDRPBHBLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


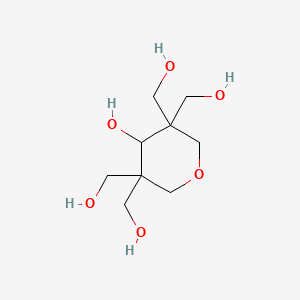

![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)
![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
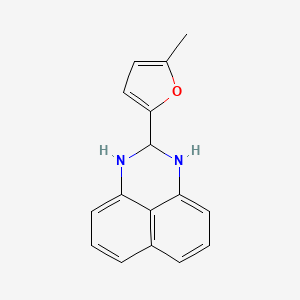
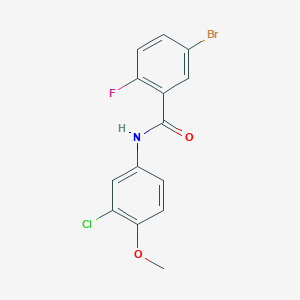
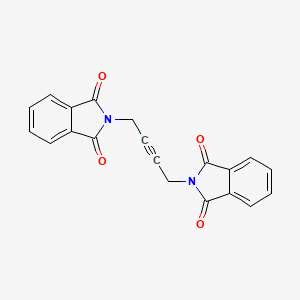
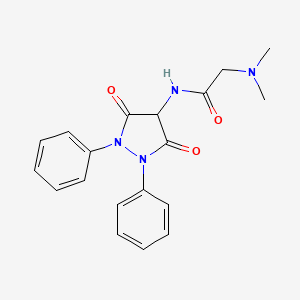

![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)


